3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone
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Overview
Description
3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone is a useful research compound. Its molecular formula is C14H15F3N2O and its molecular weight is 284.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Cyclization and Structure Determination : The compound's role in the synthesis of tetrahydro-2(1H)-carbazolones was studied. Cyclization of related butanones under specific conditions led to the production of 3,4,4a,9a-tetrahydro-2(1H)-carbazolone, with the structure and stereochemistry of the ring fusion being a key focus (Wittekind & Lazarus, 1970).
Microwave-assisted Synthesis of Heterocycles : Studies have shown that the compound can be used in microwave-assisted syntheses to produce fused heterocycles incorporating the trifluoromethyl moiety, highlighting its versatility in creating structurally diverse molecules (Shaaban, 2008).
Synthesis of Trifluoromethylazoles : Research has focused on synthesizing various trifluoromethylazoles and trifluoromethyl heterocycles, demonstrating the compound's utility in creating molecules with potential biological applications (Jones et al., 1996).
Photophysical and Electronic Applications
Dye-Sensitized Solar Cells : The compound has been used in the preparation of cyanine dyes to improve photoelectric conversion efficiency in dye-sensitized solar cells, showcasing its potential in renewable energy technologies (Wu et al., 2009).
Electron-Transporting Materials : Research on electron-transporting materials based on tris-benzimidazoles for OLED devices has utilized this compound, indicating its significance in the development of advanced electronic materials (Nomura et al., 2005).
Biological and Medicinal Research
- Antimicrobial Activity : Studies on the antimicrobial effects of trifluoromethyl ketones, a class to which this compound belongs, have shown potent activity against various bacteria, suggesting its potential in the development of new antimicrobial agents (Kawase et al., 2001).
Mechanism of Action
Target of Action
The primary target of the compound, also known as Togni’s Reagent It is known to act as an electrophilic cf3-transfer reagent , suggesting that it may interact with nucleophilic sites in various molecules.
Mode of Action
The compound acts as an electrophilic CF3-transfer reagent . This means it can donate a trifluoromethyl group (CF3) to other molecules, particularly those with nucleophilic sites. This transfer can result in the formation of new carbon-carbon bonds .
Biochemical Pathways
The ability of the compound to perform trifluoromethylation suggests that it could potentially modify a variety of biochemical pathways by introducing trifluoromethyl groups into bioactive molecules, thereby altering their properties .
Pharmacokinetics
The compound’s electrophilic nature and its ability to form new carbon-carbon bonds suggest that it could potentially be metabolized and distributed in various ways within a biological system .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific molecules it interacts with and the biochemical pathways it affects. By introducing trifluoromethyl groups into these molecules, the compound could potentially alter their structure and function .
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)benzimidazol-1-yl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-13(2,3)11(20)8-19-10-7-5-4-6-9(10)18-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPWHAXWOAXJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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